
Ethyl 7-ethoxyquinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-ethoxyquinoline-8-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C14H17NO3. It is a derivative of quinoline, a structure that is widely found in nature and known for its significant biological activity. This compound is used in various fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-ethoxyquinoline-8-carboxylate typically involves the reaction of quinoline with ethyl chloroformate and ethanol under basic conditions. Here is a general synthetic route:
Starting Materials: Quinoline, ethyl chloroformate, ethanol, sodium bicarbonate.
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using larger reactors for the reaction.
- Employing continuous flow techniques to enhance efficiency.
- Utilizing automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-ethoxyquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions are employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7-ethoxyquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 7-ethoxyquinoline-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their function and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Ethyl 7-ethoxyquinoline-8-carboxylate is unique compared to other quinoline derivatives due to its specific ethoxy and carboxylate functional groups. Similar compounds include:
- Ethyl 2-ethoxyquinoline-1-carboxylate
- N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline
- Ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
ethyl 7-ethoxyquinoline-8-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-17-11-8-7-10-6-5-9-15-13(10)12(11)14(16)18-4-2/h5-9H,3-4H2,1-2H3 |
Clave InChI |
IYPHDANMLUKQIX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=C(C=CC=N2)C=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


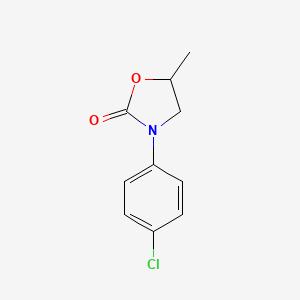

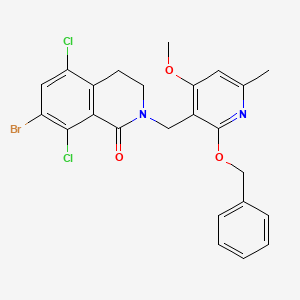
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
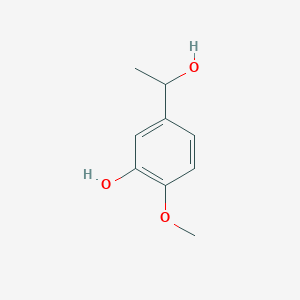
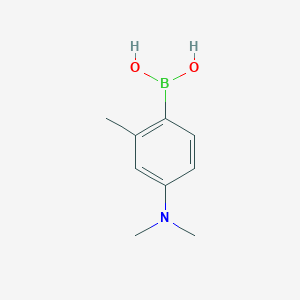
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)

![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
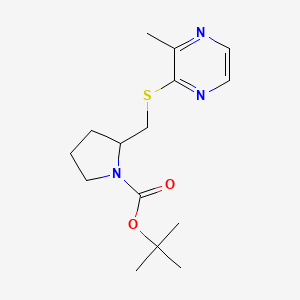

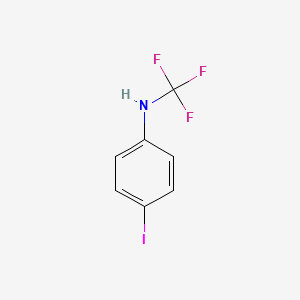
![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)

